![molecular formula C11H18FNO2 B2600746 N-(2-fluorocyclopentyl)oxane-4-carboxamide CAS No. 2167898-58-8](/img/structure/B2600746.png)
N-(2-fluorocyclopentyl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of N-(2-fluorocyclopentyl)oxane-4-carboxamide is 215.268. Unfortunately, specific details about its molecular structure are not available in the retrieved data.Chemical Reactions Analysis
While specific chemical reactions involving N-(2-fluorocyclopentyl)oxane-4-carboxamide are not available, carboxamide derivatives are known to be involved in a variety of reactions. For instance, they are used in the synthesis of peptides and lactams, and play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .Scientific Research Applications
Development of Fluorine-18-labeled Antagonists
Research has focused on synthesizing fluorinated derivatives for use in medical imaging, particularly positron emission tomography (PET). For example, fluorinated derivatives of WAY 100635 have been developed, radiolabeled with fluorine-18, and evaluated for biological properties in rat models. These studies aim to assess dynamic changes in serotonin levels and provide better statistics and quantification for static measurement of 5-HT1A receptor distribution, showcasing the potential of fluorinated compounds in enhancing neuroimaging techniques (Lang et al., 1999).
Synthesis and Evaluation of Fluorinated Kinase Inhibitors
Another area of application is the development of selective Met kinase inhibitors for cancer treatment. Fluorinated carboxamides, such as BMS-777607, have been identified as potent and selective Met kinase inhibitors, demonstrating complete tumor stasis in preclinical models and advancing into phase I clinical trials. This underscores the role of fluorinated compounds in creating more effective cancer therapeutics (Schroeder et al., 2009).
Fluorinated Heterocycles in Chemical Synthesis
Fluorinated heterocycles are significant in pharmaceutical and agrochemical industries due to their unique properties. An example includes the rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate to synthesize various fluorinated heterocycles. This research highlights the versatility of fluorinated compounds in facilitating novel synthetic routes for potentially bioactive molecules (Wu et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as pyrazole-thiazole carboxamide derivatives have been shown to target succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . SDH provides energy for the growth of pathogenic bacteria .
Mode of Action
Similar compounds like succinate dehydrogenase inhibitors (sdhis) can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
N-(2-fluorocyclopentyl)oxane-4-carboxamide likely affects the tricarboxylic acid cycle, given the known action of similar compounds. By inhibiting Succinate Dehydrogenase, these compounds disrupt the energy production of pathogenic bacteria, leading to their death .
Result of Action
Similar compounds have been shown to exhibit fungicidal activities against various fungi .
properties
IUPAC Name |
N-(2-fluorocyclopentyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO2/c12-9-2-1-3-10(9)13-11(14)8-4-6-15-7-5-8/h8-10H,1-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDISSSFQOVLNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.